sodium;N,N-diethylcarbamodithioate
Description
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Structure
2D Structure
Properties
IUPAC Name |
sodium;N,N-diethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEJYZSZYUROLN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance and Research Context of Dithiocarbamate Chemistry
Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−. nih.govwikipedia.org Their synthesis is typically straightforward and cost-effective, involving the reaction of a primary or secondary amine with carbon disulfide under basic conditions. nih.govwikipedia.orgnih.gov The significance of dithiocarbamate (B8719985) chemistry in academic research is extensive, primarily due to their remarkable capacity as ligands for metal ions. nih.govnih.gov
The two sulfur atoms in the dithiocarbamate moiety act as soft donor ligands, forming stable, often colorful, complexes with a wide range of transition metals. atamanchemicals.comf1000research.com This strong metal-binding or chelating ability is the cornerstone of their utility and has driven research into their application in diverse fields. nih.govresearchgate.netencyclopedia.pub
Key Research Areas:
Analytical Chemistry: Dithiocarbamates are employed as reagents for the separation and quantification of metal ions. encyclopedia.pubchemicalbook.comoup.com Their ability to form insoluble colored precipitates with metals like copper is used in photometric analysis. chemicalbook.com Sodium N,N-diethylcarbamodithioate, for instance, is used to determine metals such as bismuth, copper, and nickel. chemicalbook.com
Materials Science: Dithiocarbamate complexes serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov This application is of great interest in the development of new materials with specific electronic and optical properties.
Organic Synthesis: DTCs are valuable as radical precursors and intermediates in the synthesis of other organic compounds. researchgate.nettandfonline.com
Environmental Science: The strong chelating properties of dithiocarbamates are exploited for the removal of toxic heavy metals from wastewater and other environmental samples. nih.govencyclopedia.pubresearchgate.net
Biochemical Research: In biological systems, sodium N,N-diethylcarbamodithioate is used as a spin trap in conjunction with iron to detect and study nitric oxide (NO) radicals via Electron Paramagnetic Resonance (EPR) spectroscopy. atamanchemicals.comwikipedia.org It is also known to inhibit certain enzymes, such as superoxide (B77818) dismutase, by chelating essential metal cofactors like copper. wikipedia.orgnih.gov
Selected Research Applications of Sodium N,N-Diethylcarbamodithioate
The specific applications of sodium N,N-diethylcarbamodithioate in a research context are varied and highlight its versatility as a chemical tool.
| Research Application | Description |
| Precursor Synthesis | Used to synthesize other compounds, such as cis-dichlorobis(N,N-diethyldithiocarbamato) tin(IV) and precursor polymers for poly(thienylene vinylene). sigmaaldrich.com |
| Nitric Oxide Detection | Employed as a spin trap with Fe²⁺ to detect nitric oxide in biological tissues through Electron Paramagnetic Resonance (EPR) spectroscopy. atamanchemicals.comwikipedia.orgsigmaaldrich.com |
| Metal Chelation | Acts as a copper chelator for the quantification of copper in biological samples. sigmaaldrich.comsigmaaldrich.com It is also used in the solvent extraction of various metal ions. cdnsciencepub.com |
| Enzyme Inhibition | Serves as an inhibitor of copper-containing enzymes like superoxide dismutase and ascorbate (B8700270) oxidase. wikipedia.orgnih.govsigmaaldrich.com |
| Radical Generation | Used as an alternative to xanthates for the generation of carbamoyl (B1232498) radical precursors in organic synthesis. sigmaaldrich.com |
This table summarizes key research findings. atamanchemicals.comwikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.comcdnsciencepub.com
Historical Perspective on Dithiocarbamate Research Developments
Fundamental Synthesis Routes
The principal method for synthesizing sodium;N,N-diethylcarbamodithioate involves a one-pot reaction that is both straightforward and efficient.
This compound is commercially prepared by the reaction of carbon disulfide with diethylamine (B46881) in the presence of a base, typically sodium hydroxide (B78521), in an aqueous solution. wikipedia.orgchemicalbook.com The diethylamine acts as the secondary amine nucleophile, attacking the electrophilic carbon of the carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by sodium hydroxide to form the stable sodium salt. wikipedia.org The reaction is as follows:
CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O wikipedia.org
This method is widely applicable for the synthesis of other dithiocarbamates by substituting diethylamine with other primary or secondary amines. wikipedia.orgnih.gov The product, this compound, is a pale yellow to white crystalline solid that is soluble in water. wikipedia.orgnih.gov It typically crystallizes from water as the trihydrate, NaS₂CN(C₂H₅)₂·3H₂O, which is often used interchangeably with the anhydrous form. wikipedia.org
While the synthesis is generally straightforward, certain challenges require careful control to ensure high yield and purity. nih.gov
Key Challenges:
Reaction Environment: The synthesis is sensitive to impurities. All glassware must be thoroughly cleaned, often with dilute trioxonitrate(V) acid followed by rinsing with acetone (B3395972) and distilled water, and then oven-dried to prevent side reactions. nih.gov
Exothermic Reaction: The reaction can be vigorous. To manage the temperature, prevent the formation of unwanted by-products, and increase selectivity, reagents should be added dropwise. nih.gov
Oligomerization: Rapid addition of reactants can lead to the formation of oligomers. nih.gov
Product Purity: The final product requires purification to remove unreacted starting materials and by-products. Washing the solid product by suction filtration is considered more effective than simple paper filtration. Common washing solvents include diethyl ether or cold ethanol (B145695). nih.gov
Optimization Strategies:
Controlled Reagent Addition: Slow, dropwise addition of carbon disulfide to the amine solution (or vice versa) helps to control the reaction rate and temperature. nih.gov
Use of Appropriate Solvents: For solid amines, a solubility test should be performed to select a suitable solvent before the reaction. nih.gov
Thorough Washing: Post-synthesis, the product should be washed extensively to ensure the removal of any residual impurities, resulting in a white or cream-colored final product. nih.gov
Derivatization Reactions and Product Formation
This compound serves as a versatile precursor for the synthesis of various derivatives through reactions targeting its nucleophilic sulfur atoms.
As a potent nucleophile, the dithiocarbamate anion readily undergoes alkylation reactions with alkyl halides to form dithiocarbamic acid esters. wikipedia.org This S-alkylation occurs via an Sₙ2 mechanism, where the dithiocarbamate anion displaces a halide from the alkylating agent. libretexts.org
A general representation of the alkylation reaction is: NaS₂CN(C₂H₅)₂ + R-X → R-S-C(=S)N(C₂H₅)₂ + NaX (where R is an alkyl group and X is a halide)
This reaction has been successfully employed to synthesize a variety of functionally substituted esters. For instance, alkylation with allyl-2-chloroacetate, allyl-3-chloropropionate, and 4-(chloromethyl)-1,3-dioxolane (B156765) in an aqueous medium yields the corresponding N,N-diethyldithiocarbamic acid esters. researchgate.net Even di- and tri-substituted haloalkanes can be used, as demonstrated by the reaction with methylene (B1212753) chloride, which produces CH₂(S₂CNEt₂)₂. wikipedia.org
Table 1: Examples of Alkylation Reactions
| Alkylating Agent | Product | Reference |
|---|---|---|
| Methylene Chloride | CH₂(S₂CNEt₂)₂ | wikipedia.org |
| Allyl-2-chloroacetate | Allyl 2-((diethylcarbamothioyl)thio)acetate | researchgate.net |
| Allyl-3-chloropropionate | Allyl 3-((diethylcarbamothioyl)thio)propanoate | researchgate.net |
Oxidation of this compound leads to the formation of a disulfide-linked dimer known as a thiuram disulfide. A common oxidizing agent for this transformation is iodine. wikipedia.org In this reaction, two dithiocarbamate molecules are coupled at their sulfur atoms, with the concurrent reduction of iodine to iodide. wikipedia.orgnih.gov
The reaction is as follows: 2 NaS₂CN(C₂H₅)₂ + I₂ → (S₂CNEt₂)₂ + 2 NaI wikipedia.org
This oxidative coupling is a key reaction, as the resulting thiuram disulfides are important compounds in various industrial applications. researchgate.net The process involves the oxidation of the dithiocarbamate to a thiyl radical, which then dimerizes. nih.gov
Reactivity with Diverse Organic Solvents and Reagents
The reactivity of this compound is significantly influenced by the solvent and the presence of other reagents, particularly acids.
Reactivity with Halogenated Solvents: It reacts smoothly with methylene chloride to yield the dithiocarbamate ester, CH₂(S₂CNEt₂)₂. researchgate.net In contrast, with chloroform (B151607), the primary reaction is proton abstraction, leading to the formation of N,N-diethyldithiocarbamic acid, which can then partially decompose. researchgate.net
Reactivity with Acetonitrile (B52724): Similar to chloroform, reaction with acetonitrile results in proton abstraction and some decomposition of the resulting acid to form diethylammonium (B1227033) N,N-diethyldithiocarbamate. researchgate.net
Aqueous Stability and Acid Decomposition: Aqueous solutions of this compound are generally stable, particularly under neutral to alkaline conditions. chemicalbook.comnih.gov However, the compound is unstable in acidic media. chemicalbook.comnih.gov In the presence of acid, it rapidly decomposes to regenerate carbon disulfide and the corresponding diethylamine salt. nih.gov This decomposition is noticeable even at a pH of 5, limiting its use in acidic environments. chemicalbook.com
Reactivity with Metal Ions: this compound is a powerful chelating agent that reacts with a wide range of transition metal ions to form stable metal dithiocarbamate complexes. wikipedia.orgchemicalbook.com In these complexes, the ligand typically coordinates to the metal center through both sulfur atoms. wikipedia.org
Table 2: Summary of Reactivity
| Reactant/Condition | Product(s) | Observations | Reference |
|---|---|---|---|
| Methylene Chloride | Dithiocarbamate ester | Smooth reaction, high yield | researchgate.net |
| Chloroform | N,N-Diethyldithiocarbamic acid, Diethylammonium N,N-diethyldithiocarbamate | Proton abstraction and partial decomposition | researchgate.net |
| Acetonitrile | N,N-Diethyldithiocarbamic acid, Diethylammonium N,N-diethyldithiocarbamate | Proton abstraction and partial decomposition | researchgate.net |
| Acidic Aqueous Solution (pH < 7) | Carbon Disulfide, Diethylamine Salt | Rapid decomposition | chemicalbook.comnih.gov |
Reactions with Halogenated Organic Compounds (e.g., Dichloromethane (B109758), Chloroform)
The reactivity of this compound, an organosulfur compound, with halogenated organic solvents is distinct and dependent on the specific solvent used. Under anhydrous and oxygen-free conditions, its interaction with compounds like dichloromethane and chloroform leads to different products, highlighting unique reaction pathways. cdnsciencepub.com
With dichloromethane (methylene chloride), this compound undergoes a smooth reaction to produce a dithiocarbamate ester, methylene bis(N,N-diethyldithiocarbamate), in high yield. cdnsciencepub.comwikipedia.org This reaction proceeds even in the presence of various transition metal ions. cdnsciencepub.com The reaction involves the nucleophilic substitution of both chlorine atoms in dichloromethane by the dithiocarbamate anion. wikipedia.org The formation of this product is a key reaction noted in the synthesis of organic sulfur compounds. cdnsciencepub.com
The reaction with chloroform, however, follows a completely different path. Instead of substitution, the primary reaction is proton abstraction from the chloroform molecule. cdnsciencepub.comresearchgate.net This occurs because the dithiocarbamate acts as a base, and the proton on chloroform is sufficiently acidic to be removed. This initial step leads to the formation of N,N-diethyldithiocarbamic acid and the trichloromethanide anion (-CCl3). The process is similar to the generation of dichlorocarbene (B158193) from chloroform using a strong base. cdnsciencepub.com While the formation of dichlorocarbene from the trichloromethanide intermediate is probable, attempts to trap it with cyclohexene (B86901) have been unsuccessful in this specific reaction system. cdnsciencepub.com
The use of the hydrated form of this compound (the trihydrate) does not result in the same reaction with dichloromethane, indicating the necessity of anhydrous conditions for this specific ester formation. cdnsciencepub.com
Table 1: Reaction of this compound with Halogenated Solvents
| Halogenated Compound | Reaction Type | Primary Organic Product | Reference |
|---|---|---|---|
| Dichloromethane (CH₂Cl₂) | Nucleophilic Substitution | Methylene bis(N,N-diethyldithiocarbamate) (Et₂NC(S)SCH₂S(S)CNEt₂) | cdnsciencepub.comwikipedia.org |
| Chloroform (CHCl₃) | Proton Abstraction | N,N-Diethyldithiocarbamic Acid (Et₂NCS₂H) | cdnsciencepub.comresearchgate.net |
Proton Abstraction and Subsequent Decomposition Pathways in Specific Solvents
The basicity of the N,N-diethylcarbamodithioate anion facilitates proton abstraction from solvents with even slightly acidic protons, such as chloroform and acetonitrile. cdnsciencepub.com This acid-base reaction is a critical first step that initiates subsequent decomposition pathways. The stability of N,N-dialkyl dithiocarbamates is significantly influenced by pH, with decomposition being accelerated in acidic media. chemicalbook.comnoaa.gov
In solvents like chloroform and acetonitrile, the abstraction of a proton by this compound leads to the formation of N,N-diethyldithiocarbamic acid. cdnsciencepub.comresearchgate.net This acid is unstable and undergoes partial decomposition. The decomposition mechanism involves the protonated acid breaking down to release carbon disulfide and diethylamine. noaa.govresearchgate.net The diethylamine, being a base, can then react with another molecule of the still-present N,N-diethyldithiocarbamic acid to form the salt, diethylammonium N,N-diethyldithiocarbamate. cdnsciencepub.com This salt has been isolated and identified as the major organic product when this compound is reacted with chloroform or acetonitrile. cdnsciencepub.com
Proton Abstraction: Et₂NCS₂⁻ + R-H → Et₂NCS₂H + R⁻ (where R-H is the solvent, e.g., CHCl₃)
Acid Decomposition: Et₂NCS₂H → Et₂NH + CS₂
Salt Formation: Et₂NCS₂H + Et₂NH → [Et₂NH₂]⁺[Et₂NCS₂]⁻
This pathway highlights that when using solvents like chloroform and acetonitrile for reactions involving this compound, the resulting product mixtures may be contaminated with diethylammonium N,N-diethyldithiocarbamate. cdnsciencepub.com In aqueous solutions, the decomposition is also acid-promoted and follows first-order kinetics, initiated by a proton transfer to the nitrogen atom, which weakens the carbon-nitrogen bond and leads to the release of carbon disulfide. researchgate.net
Table 2: Decomposition Products in Specific Solvents via Proton Abstraction
| Solvent | Initial Step | Intermediate Species | Final Major Organic Product | Reference |
|---|---|---|---|---|
| Chloroform | Proton Abstraction | N,N-Diethyldithiocarbamic Acid | Diethylammonium N,N-diethyldithiocarbamate | cdnsciencepub.com |
| Acetonitrile | Proton Abstraction | N,N-Diethyldithiocarbamic Acid | Diethylammonium N,N-diethyldithiocarbamate | cdnsciencepub.com |
Coordination Chemistry and Metal Complexation
Ligand Properties and Versatile Binding Modes
The N,N-diethylcarbamodithioate anion, derived from sodium;N,N-diethylcarbamodithioate, functions as a potent ligand, readily forming stable complexes with a multitude of metal ions. wikipedia.orgxisdxjxsu.asia Its coordination behavior is characterized by a variety of binding modes, which are crucial to the structure and reactivity of the resulting metal complexes.
Characterization of Bidentate, Monodentate, and Bridging Coordination Modes
The N,N-diethylcarbamodithioate ligand most commonly acts as a bidentate chelating agent, coordinating to a metal center through its two sulfur atoms. wikipedia.orgwikipedia.org This forms a stable four-membered chelate ring. Resonance structures of the dithiocarbamate (B8719985) anion show delocalization of the negative charge across the two sulfur atoms and the nitrogen atom, which enhances the basicity of the sulfur centers. wikipedia.org
Beyond the prevalent bidentate chelation, the ligand can also exhibit other coordination modes. It can act as a monodentate ligand, where only one of the sulfur atoms binds to the metal center. wikipedia.orgwikiwand.com Furthermore, it can function as a bridging ligand, connecting two or more metal centers. wikipedia.orgwikiwand.com This bridging can occur through a single sulfur atom or by utilizing both sulfur atoms to link different metal ions, leading to the formation of polynuclear complexes. nih.gov
Chelation Capabilities with Transition Metals, Lanthanides, Actinides, and p-Block Elements
The N,N-diethylcarbamodithioate ligand demonstrates remarkable versatility in its ability to chelate with a broad spectrum of metal ions. wikipedia.org It readily forms complexes with numerous transition metals, including but not limited to copper, iron, zinc, nickel, chromium, manganese, and cobalt. wikipedia.orgnih.govresearchgate.net The soft nature of the sulfur donor atoms makes it particularly suitable for binding to soft and borderline metal ions according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org
The chelation extends beyond the d-block elements. There is evidence of complex formation with p-block elements such as tin, antimony, and bismuth. While less common, interactions with lanthanides and actinides have also been explored, showcasing the broad applicability of this ligand in coordination chemistry. rsc.org The ability of the dithiocarbamate ligand to stabilize metals in various oxidation states further contributes to its extensive coordination chemistry. wikipedia.orgxisdxjxsu.asia
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N,N-diethylcarbamodithioate is generally straightforward, and the resulting compounds can be characterized using a variety of analytical techniques to elucidate their structure and properties.
Preparation of Complexes with Diverse Metal Ions
Metal complexes of N,N-diethylcarbamodithioate are typically synthesized via metathesis reactions. wikipedia.org This involves the reaction of a soluble metal salt with this compound in a suitable solvent. wikipedia.orgwikipedia.org For instance, the reaction of a metal chloride with this compound in an aqueous or organic medium leads to the precipitation of the corresponding metal dithiocarbamate complex. wikipedia.orgresearchgate.net
This method has been successfully employed to prepare complexes with a wide range of metal ions, including:
Copper: Copper(II) bis(diethyldithiocarbamate) is readily formed by reacting a Cu(II) salt with this compound. mdpi.comrsc.org Copper(I) complexes can also be synthesized, often requiring a reducing agent or starting from a Cu(I) salt. rsc.org
Iron: Iron(III) tris(diethyldithiocarbamate) is a well-known complex formed from an iron(III) salt. wikipedia.org
Zinc: Zinc(II) bis(diethyldithiocarbamate) is prepared from zinc salts and exhibits a dimeric structure in the solid state. wikipedia.orgresearchgate.net
Nickel: Nickel(II) bis(diethyldithiocarbamate) is synthesized from nickel(II) salts and typically adopts a square planar geometry. wikipedia.orgxisdxjxsu.asia
Chromium: Chromium complexes can be prepared, showcasing the ligand's ability to coordinate with early transition metals.
Manganese: Manganese(II) and Manganese(III) complexes have been synthesized and characterized. nih.govresearchgate.net The reaction conditions, particularly the presence of oxygen, can influence the final oxidation state of the manganese ion. nih.gov
Cobalt: Cobalt(III) tris(diethyldithiocarbamate) is a stable complex formed from cobalt salts. wikipedia.org
Tin, Antimony, and Bismuth: Complexes with these p-block elements have also been reported, demonstrating the broad scope of this ligand.
Gold and Silver: Dithiocarbamate complexes of these precious metals are also known.
The following table provides an interactive overview of the synthesis of various metal complexes with N,N-diethylcarbamodithioate.
| Metal Ion | Typical Starting Salt | General Reaction | Resulting Complex |
| Copper(II) | CuCl₂ | CuCl₂ + 2 NaS₂CN(C₂H₅)₂ → Cu(S₂CN(C₂H₅)₂)₂ + 2 NaCl | Copper(II) bis(diethyldithiocarbamate) |
| Iron(III) | FeCl₃ | FeCl₃ + 3 NaS₂CN(C₂H₅)₂ → Fe(S₂CN(C₂H₅)₂)₃ + 3 NaCl | Iron(III) tris(diethyldithiocarbamate) |
| Zinc(II) | ZnCl₂ | 2 ZnCl₂ + 4 NaS₂CN(C₂H₅)₂ → [Zn(S₂CN(C₂H₅)₂)₂]₂ + 4 NaCl | Zinc(II) bis(diethyldithiocarbamate) (dimer) |
| Nickel(II) | NiCl₂ | NiCl₂ + 2 NaS₂CN(C₂H₅)₂ → Ni(S₂CN(C₂H₅)₂)₂ + 2 NaCl | Nickel(II) bis(diethyldithiocarbamate) |
| Manganese(II) | MnCl₂ | MnCl₂ + 2 NaS₂CN(C₂H₅)₂ → Mn(S₂CN(C₂H₅)₂)₂ + 2 NaCl | Manganese(II) bis(diethyldithiocarbamate) |
| Cobalt(III) | CoCl₃ | CoCl₃ + 3 NaS₂CN(C₂H₅)₂ → Co(S₂CN(C₂H₅)₂)₃ + 3 NaCl | Cobalt(III) tris(diethyldithiocarbamate) |
Structural Elucidation of Coordination Compounds through X-ray Crystallography
For example, the crystal structure of copper(II) bis(diethyldithiocarbamate) reveals a dimeric structure where each copper atom is coordinated to four sulfur atoms from two dithiocarbamate ligands and has a longer interaction with a sulfur atom from an adjacent molecule. The structure of nickel(II) bis(diethyldithiocarbamate) shows a monomeric square planar geometry around the nickel atom. rsc.org X-ray diffraction has also been instrumental in characterizing more complex structures, such as polynuclear clusters and complexes with mixed ligands. eurjchem.comrsc.org
Influence of Metal Ion Properties and Reaction Conditions on Complex Formation and Stability
The formation and stability of N,N-diethylcarbamodithioate complexes are influenced by several factors. researchgate.netresearchgate.net The nature of the metal ion, including its charge, size, and electronic configuration, plays a crucial role. solubilityofthings.comunacademy.com Generally, metal ions with a higher positive charge and smaller ionic radii form more stable complexes. solubilityofthings.com
Reaction conditions such as pH, temperature, and the solvent used can also significantly impact the outcome of the synthesis and the stability of the resulting complex. researchgate.netresearchgate.net For instance, the pH of the solution can affect the protonation state of the ligand and the hydrolysis of the metal ion, thereby influencing complex formation. researchgate.net In some cases, the presence of air or other oxidizing agents can lead to the formation of complexes with the metal in a higher oxidation state, as observed in the synthesis of manganese complexes. nih.gov The stability of these complexes is often ranked in the order of Cu(II) > Zn(II) > Mn(II). researchgate.net
Electronic Structure and Thermodynamic Stability of Metal Complexes
The N,N-diethylcarbamodithioate anion is a versatile monoanionic chelating ligand that forms stable complexes with a vast array of transition metals, as well as main group elements, lanthanides, and actinides. nih.gov Its electronic structure is key to its coordinating properties. The ligand features two sulfur donor atoms that bind to metal centers in a bidentate fashion. atamanchemicals.comwikipedia.org
A critical aspect of its electronic nature is the delocalization of the nitrogen atom's lone pair of electrons across the N-C-S₂ core. This is represented by a key resonance structure, the thioureide form, which imparts partial double bond character to the C-N bond and increases the electron density on the sulfur atoms. nih.govhandwiki.orgwikipedia.orgnih.gov This enhanced basicity of the sulfur centers makes the N,N-diethylcarbamodithioate ligand a soft donor, according to Hard and Soft Acids and Bases (HSAB) theory, leading to strong interactions with soft and borderline metal ions. wikipedia.orgresearchgate.net
Role in Stabilizing Metal Oxidation States (e.g., High and Low)
The electronic flexibility of the N,N-diethylcarbamodithioate ligand allows it to stabilize metal ions in a wide spectrum of oxidation states, including unusually high and low ones. nih.gov
Stabilization of High Oxidation States: The ability of the N,N-diethylcarbamodithioate ligand to stabilize high metal oxidation states is a direct consequence of its electronic structure. handwiki.orgwikipedia.org The donation of electron density from the two soft sulfur atoms to the metal center can neutralize a significant portion of the high positive charge on the metal ion. This charge-compensating ability is crucial for the stability of the resulting complex. The delocalization within the ligand, particularly the contribution of the thioureide resonance form, enhances its ability to act as a strong electron donor. nih.govnih.gov Consequently, this ligand is known to form stable complexes with metals in uncharacteristically high oxidation states. handwiki.orgwikipedia.org
Examples of High Oxidation States Stabilized by Dithiocarbamates:
| Metal | High Oxidation State |
|---|---|
| Iron (Fe) | +4 |
| Cobalt (Co) | +4 |
| Nickel (Ni) | +3, +4 |
This table showcases examples of high metal oxidation states that are stabilized by dithiocarbamate ligands in general. handwiki.orgwikipedia.orgacs.org
Stabilization of Low Oxidation States: Conversely, the N,N-diethylcarbamodithioate ligand can also stabilize metals in low oxidation states. This is attributed to the presence of vacant π* orbitals within the ligand structure, which can accept electron density from an electron-rich, low-valent metal center. This process, known as π-backbonding, delocalizes the excess negative charge from the metal, thereby stabilizing the complex. Ligands with good π-accepting character are generally effective at stabilizing low oxidation states. youtube.com While dithiocarbamates are primarily known as strong sigma donors, the π-system of the NCS₂ core contributes to this stabilizing effect for low-valent metals.
Computational Studies of Complex Stability and Dissociation Energies
Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the thermodynamic stability of metal-N,N-diethylcarbamodithioate complexes. rsc.orgnih.gov These studies allow for the calculation of properties such as bond dissociation energies (BDE), which serve as a measure of the stability of the metal-ligand bond. sc.edu
Theoretical calculations have been employed to understand the interactions between the N,N-diethylcarbamodithioate ligand and various metal ions. For instance, in studies of its complex with copper(II), calculations showed that the binding of Cu(II) to the ligand leads to a shortening of the C=N bond length (from 1.39 Å to 1.34 Å), which results in an increased vibrational frequency, a phenomenon that can be observed experimentally through Raman spectroscopy. nih.gov This change in bond length is indicative of the strong electronic interaction and stability of the complex formed. nih.gov
DFT modeling has also shed light on the bonding between late transition metals and dithiocarbamate ligands, providing a deeper understanding of their electronic structure. acs.org Furthermore, computational methods are used to determine the kinetic and thermodynamic parameters of complex degradation, offering a comprehensive view of their stability. nih.gov Potentiometric studies, complemented by quantum chemical calculations, have been used to determine the stability constants of various metal diethyldithiocarbamate (B1195824) complexes. chemicalpapers.com For example, the binding constants for copper(II) with simple dialkyldithiocarbamates in ethanol (B145695) are on the order of 10⁷ to 10⁸, indicating the formation of very stable complexes. researchgate.net
Calculated Stability Parameters for Metal-Dithiocarbamate Complexes:
| Metal Ion | Method | Solvent | Parameter | Value/Observation |
|---|---|---|---|---|
| Cu(II) | DFT Calculation | - | Change in C=N bond length | Shortens from 1.39 Å to 1.34 Å upon complexation |
| Cu(II) | Experimental | Ethanol | Binding Constant (log K) | ~7-8 |
This table presents examples of stability data obtained from both computational and experimental studies for dithiocarbamate complexes. researchgate.netnih.govchemicalpapers.com
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter calculated using DFT. nih.gov A larger energy gap generally implies higher stability and lower chemical reactivity for the complex. nih.gov These computational approaches are invaluable for predicting the stability of new complexes and for providing a detailed electronic-level understanding of the factors governing their thermodynamic properties. nih.govsc.edu
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Methodologies for Qualitative and Quantitative Analysis
Chromatographic techniques are fundamental for the separation and analysis of sodium;N,N-diethylcarbamodithioate, often in complex matrices. These methods are broadly categorized into gas and liquid chromatography, with various detection systems tailored for specific analytical needs.
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful technique for the analysis of dithiocarbamates, although their inherent instability requires a derivatization step. thermofisher.com Typically, dithiocarbamates are not directly analyzable by GC due to their low volatility and thermal lability. thermofisher.com A common approach involves the acid hydrolysis of the dithiocarbamate (B8719985) to carbon disulfide (CS₂), which is then quantified by GC. thermofisher.comeurl-pesticides.eu This method, however, does not differentiate between different types of dithiocarbamates as they all yield CS₂. tandfonline.com
For the specific analysis of this compound, a derivatization step is often employed to convert it into a more volatile and thermally stable compound. oup.com One such method involves the esterification with 1-iodopropane. nih.gov Another approach is the derivatization into its dichlorobenzyl ester, which can then be separated on a DC-200 stationary phase and detected using an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD). oup.com The use of an internal standard, such as sodium dimethyldithiocarbamate (B2753861) (NaDMDC), is recommended for accurate quantification. oup.com The linearity of this method has been reported to start from concentrations as low as 50 µg/L with ECD. oup.com
Table 1: GLC Method Parameters for this compound Analysis
| Parameter | Details | Reference(s) |
| Derivatization Agent | Dichlorobenzyl ester | oup.com |
| Stationary Phase | DC-200 | oup.com |
| Detector | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD) | oup.com |
| Internal Standard | Sodium dimethyldithiocarbamate (NaDMDC) | oup.com |
| Linearity (ECD) | Starting from 50 µg/L | oup.com |
| Linearity (NPD) | Starting from 500 µg/L | oup.com |
This table summarizes key parameters for the Gas-Liquid Chromatography (GLC) analysis of this compound after derivatization.
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers a direct and versatile approach for the analysis of this compound, often without the need for derivatization. tandfonline.comtandfonline.com This technique is advantageous as it avoids the high temperatures used in GC that can degrade the analyte. tandfonline.com
Several LC methods have been developed for the analysis of dithiocarbamates. tandfonline.com A common approach involves alkaline extraction with a stabilizer, such as EDTA and L-cysteine, followed by LC analysis. tandfonline.comtandfonline.com The separation is typically achieved on a reverse-phase column (e.g., C18) with a suitable mobile phase. tandfonline.com
Detection is commonly performed using an ultraviolet (UV) detector. tandfonline.comoup.com The maximum absorbance for dithiocarbamates is often observed around 272 nm. tandfonline.comoup.com For enhanced selectivity and sensitivity, LC can be coupled with mass spectrometry (LC-MS). encyclopedia.pub This combination provides both chromatographic separation and mass-based identification, making it a powerful tool for the analysis of dithiocarbamates in complex samples. encyclopedia.pub
Table 2: LC Method Parameters for Dithiocarbamate Analysis
| Parameter | Details | Reference(s) |
| Extraction | Alkaline buffer with EDTA and L-cysteine | tandfonline.comtandfonline.com |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | tandfonline.com |
| Detection | UV-Visible at ~272 nm, Mass Spectrometry (MS) | tandfonline.comoup.comencyclopedia.pub |
| Column | C18 (Octadecyl) | tandfonline.com |
This table outlines typical parameters for the Liquid Chromatography (LC) analysis of dithiocarbamates, including this compound.
Spectroscopic Approaches for Structural and Electronic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of this compound and its metal complexes.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A key feature is the C-N stretching vibration of the N-CS₂ group, which appears in the range of 1450-1550 cm⁻¹. researchgate.net The C-S stretching vibration is typically observed around 936 cm⁻¹ and 1100 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure. In the ¹H NMR spectrum of this compound, the protons of the ethyl groups give rise to characteristic signals. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum provides information about the carbon skeleton, with the carbon of the CS₂ group appearing at a distinct chemical shift. chemicalbook.comrsc.org
Table 3: Key Spectroscopic Data for this compound
| Technique | Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference(s) |
| Infrared (IR) | ν(C-N) | 1450-1550 | researchgate.net |
| Infrared (IR) | ν(C-S) | ~936, ~1100 | researchgate.net |
| ¹H NMR (in D₂O) | -CH₂- | ~4.028 | chemicalbook.com |
| ¹H NMR (in D₂O) | -CH₃ | ~1.233 | chemicalbook.com |
| ¹³C NMR (in D₂O) | C=S | ~206.70 | chemicalbook.com |
| ¹³C NMR (in D₂O) | -CH₂- | ~49.61 | chemicalbook.com |
| ¹³C NMR (in D₂O) | -CH₃ | ~12.31 | chemicalbook.com |
This table presents characteristic IR and NMR spectroscopic data for the identification of this compound.
Atomic Absorption Spectroscopy (AAS) and its variant, Flame Atomic Absorption Spectroscopy (FAAS), are highly sensitive techniques used for the quantitative determination of metals. azom.comnumberanalytics.com In the context of this compound, these methods are particularly useful for quantifying metal ions that have been complexed and extracted by the dithiocarbamate ligand. oup.comoup.com
The principle of FAAS involves atomizing a sample in a flame and measuring the absorption of light by the ground-state atoms at a specific wavelength. numberanalytics.com The amount of light absorbed is directly proportional to the concentration of the metal in the sample. numberanalytics.com For instance, after complexing a metal ion like copper with this compound and extracting the complex into an organic solvent, the concentration of copper can be accurately determined by FAAS. oup.com This technique is known for its high sensitivity, with the ability to detect metal concentrations in the parts per million (ppm) range or even lower. azom.comdrawellanalytical.com
FAAS is a widely used and cost-effective method for elemental analysis in various fields, including environmental monitoring, food analysis, and clinical research. azom.comnumberanalytics.com
UV-Visible spectrophotometry is a versatile and widely used technique for both quantitative analysis and the study of complex formation involving this compound. sysrevpharm.orgresearchgate.net The dithiocarbamate ligand itself exhibits characteristic absorption bands in the UV region. sysrevpharm.org For instance, in a DMSO solution, this compound shows absorption peaks around 266 nm and 329 nm. sysrevpharm.org
When this compound forms complexes with metal ions, new absorption bands often appear in the visible region, leading to colored solutions. sysrevpharm.orgresearchgate.net The position and intensity of these bands are characteristic of the specific metal complex and can be used for its identification and quantification. researchgate.net For example, the complex of diethyldithiocarbamate (B1195824) with copper(II) exhibits a strong absorption band around 435 nm. researchgate.netnsc.ru
The concentration of this compound or its metal complexes in a solution can be determined by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law. nih.gov This method is simple, rapid, and cost-effective, making it suitable for routine analysis. nih.gov
Table 4: UV-Visible Absorption Data for this compound and a Metal Complex
| Compound | Solvent | λmax (nm) | Reference(s) |
| This compound | DMSO | 266, 329 | sysrevpharm.org |
| Copper(II)-diethyldithiocarbamate Complex | CCl₄ | 435, 294 | nsc.ru |
This table shows the maximum absorption wavelengths (λmax) for this compound and its copper(II) complex in different solvents.
Raman Spectroscopy for Vibrational States and Functional Group Identification
Key vibrational modes expected in the Raman spectrum of this compound would include:
C-N stretching vibrations: These are indicative of the bond between the carbon and nitrogen atoms in the diethylamino group.
C-S stretching vibrations: The symmetric and asymmetric stretching of the C-S bonds in the dithiocarbamate group (NCS₂) are highly characteristic.
CH₂, CH₃ bending and stretching vibrations: These arise from the ethyl groups attached to the nitrogen atom.
The position and intensity of these peaks can be influenced by the molecular environment and any interactions with other molecules. For instance, the presence of hydrogen bonding can cause shifts in the vibrational frequencies. researchgate.net
A significant application of Raman spectroscopy in the context of dithiocarbamates is Surface-Enhanced Raman Scattering (SERS). This technique dramatically enhances the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces, enabling detection at very low concentrations. arxiv.org
Interactive Table: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| C-H stretching | 2800-3000 | Stretching of the C-H bonds in the ethyl groups. |
| C-N stretching | 1300-1500 | Stretching of the carbon-nitrogen bond. |
| C-S symmetric stretching | 900-1000 | Symmetric stretching of the two C-S bonds. |
| C-S asymmetric stretching | 600-700 | Asymmetric stretching of the two C-S bonds. |
| Skeletal deformations | < 600 | Bending and torsional modes of the molecular backbone. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Metal-Nitrosyl Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals and transition metal complexes with unpaired electrons. wikipedia.orgsigmaaldrich.com this compound plays a crucial role in EPR studies, particularly in the trapping and detection of nitric oxide (NO). wikipedia.orgsigmaaldrich.com
Nitric oxide, a short-lived radical, readily binds to iron-dithiocarbamate complexes to form stable mono-nitrosyl-iron complexes (MNICs). wikipedia.org These MNICs are paramagnetic and can be detected by EPR spectroscopy, providing one of the few methods to study NO formation in biological systems. wikipedia.org The resulting EPR signal is typically centered around a g-value of 2.03. researchgate.net
The characteristics of the EPR spectrum, such as the g-factor values and the symmetry of the signal (rhombic or axial), can provide information about the geometry and the ligands surrounding the iron center. researchgate.netnih.gov For example, different EPR signals have been observed for nitrosyl-iron complexes with histidine or cysteine residues in proteins. researchgate.netnih.gov
This compound can also be used as a copper chelator, and the resulting copper complexes can be quantified in biological materials using EPR. sigmaaldrich.com Single-crystal EPR studies of copper(II) diethyldithiocarbamate doped into zinc and nickel diethyldithiocarbamate complexes have been conducted to determine the orientation of the principal axes of the g and hyperfine tensors relative to the molecular axes. electronicsandbooks.com
Interactive Table: EPR Parameters of Metal-Nitrosyl Complexes Involving Dithiocarbamates
| Complex | g-value(s) | System | Reference |
| Mono-nitrosyl-iron complex (MNIC) | ~2.03 | Biological systems | wikipedia.orgresearchgate.net |
| Iron-nitrosyl complex with histidine | gx' = 2.055, gy' = 2.033, gz' = 2.015 | Mammalian ferritins | nih.gov |
| Iron-nitrosyl complex with cysteine | g⊥' = 2.033, g∥' = 2.014 | Mammalian ferritins | nih.gov |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of this compound. These techniques are based on the measurement of electrical signals (current, potential) that are generated or consumed during a chemical reaction involving the analyte.
Principles and Applications of Electrochemical Sensors
Electrochemical sensors for the detection of dithiocarbamates, including this compound, are typically based on voltammetric or potentiometric principles. researchgate.netresearchgate.net
Voltammetric sensors measure the current that flows as a function of an applied potential. The oxidation or reduction of the dithiocarbamate at the electrode surface produces a current that is proportional to its concentration. researchgate.net Various electrode materials have been employed, with boron-doped diamond electrodes showing promise due to their wide potential window, low background current, and resistance to fouling. researchgate.net
Potentiometric sensors , or ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode. The potential of the sensing electrode is related to the activity (and thus concentration) of the dithiocarbamate ion in the solution. researchgate.net These electrodes often incorporate a membrane containing a dithiocarbamate salt, such as silver tetramethylenedithiocarbamate (AgTMDTC), which provides selectivity for the dithiocarbamate ion. researchgate.net
Applications of these sensors include the determination of this compound in various samples, such as water. researchgate.net
Direct Electrochemical Detection and Sensitivity Considerations
Direct electrochemical detection of this compound is possible through its anodic oxidation. researchgate.net For example, using a boron-doped diamond electrode, linear relationships between current and concentration have been obtained. researchgate.net
The sensitivity of electrochemical methods can be quite high. For instance, using square-wave adsorptive stripping voltammetry (SWAdSV) with a silver nanoparticle-modified solid amalgam electrode, a detection limit of 7.26 × 10⁻⁸ mol L⁻¹ for this compound has been reported. researchgate.net The choice of experimental parameters, such as the supporting electrolyte, pH, and the voltammetric waveform, can significantly influence the sensitivity and selectivity of the method. researchgate.net
Interactive Table: Electrochemical Detection of this compound
| Technique | Electrode | Detection Limit | Matrix | Reference |
| Cyclic Voltammetry | Boron-Doped Diamond | Not specified | Sodium sulfate (B86663) solution | researchgate.net |
| Square-Wave Adsorptive Stripping Voltammetry | Silver Nanoparticle-Modified Solid Amalgam | 7.26 × 10⁻⁸ mol L⁻¹ | Britton–Robinson buffer | researchgate.net |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a new compound with improved analytical properties. In the analysis of this compound, derivatization can be employed to enhance detectability, particularly in chromatographic methods.
For instance, in high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, derivatization is often necessary when the analyte itself lacks a strong UV chromophore. mdpi.com While this compound does absorb in the UV region, derivatization can be used to shift the absorption to a longer wavelength, reducing potential interferences and improving sensitivity. mdpi.com
One common derivatization reaction for dithiocarbamates involves their oxidation to form a thiuram disulfide. wikipedia.org This can be achieved using reagents like iodine. Another approach involves reacting the dithiocarbamate with a suitable electrophile to form a more readily detectable derivative. For example, this compound has been used as a derivatizing reagent itself for the determination of other compounds, such as epoxides. researchgate.net
The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, pH) is crucial for achieving optimal results. mdpi.comrsc.org For example, in the derivatization of N,N-dimethyldithiocarbamate (a related compound), an I₂/KI solution was used, and the optimal conditions were found to be a pH of 9.0 and a derivatization time of 15 minutes. rsc.org
Interactive Table: Derivatization Reagents for Dithiocarbamate Analysis
| Derivatization Reagent | Analyte | Analytical Technique | Purpose of Derivatization | Reference |
| Iodine (I₂) | This compound | Not specified | Formation of thiuram disulfide | wikipedia.org |
| I₂/KI solution | N,N-dimethyldithiocarbamate | HPLC-UV | Enhanced UV detection | rsc.org |
| This compound | Epoxides | HPLC-UV | Introduction of a UV chromophore | researchgate.net |
Quality Control and Validation in Analytical Methodologies
To ensure the reliability and accuracy of analytical results for this compound, rigorous quality control and method validation procedures are essential. These procedures typically involve the use of calibration curves and internal standards.
Calibration Curves: A calibration curve is a graph that plots the response of an analytical instrument (e.g., peak area in chromatography, absorbance in spectroscopy) versus the concentration of a series of standard solutions of the analyte. By measuring the response of an unknown sample, its concentration can be determined from the calibration curve. Good linearity of the calibration curve over the expected concentration range of the samples is a key validation parameter. For example, in the HPLC analysis of a derivatized dithiocarbamate, a good linear regression was achieved over a wide concentration range. rsc.org
Internal Standards: An internal standard is a compound that is added in a constant amount to all samples, standards, and blanks. It is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration to construct the calibration curve. This approach can significantly improve the precision and accuracy of the analysis.
Other important validation parameters include:
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by recovery studies (spiking a blank sample with a known amount of the analyte).
Precision: The degree of agreement among a series of individual measurements, typically expressed as the relative standard deviation (RSD).
Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.
Interactive Table: Validation Parameters for an HPLC Method for Dithiocarbamate Analysis
| Parameter | Value |
| Linearity Range | 50–10,000 µg L⁻¹ |
| Limit of Detection (LOD) | 12.8 µg L⁻¹ |
| Limit of Quantitation (LOQ) | 42.6 µg L⁻¹ |
| Recovery (synthetic water) | 99% to 101% |
| Recovery (spiked real wastewater) | 84.7% to 96.5% |
Data for N,N-dimethyldithiocarbamate analysis. rsc.org
Environmental Behavior and Degradation Pathways
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the transformation of sodium;N,N-diethylcarbamodithioate in the environment. The primary mechanisms include hydrolysis and photodegradation.
This compound is known to be unstable in aqueous solutions, particularly under acidic conditions. inchem.orgchemicalbook.com The hydrolysis of dithiocarbamates is a key degradation pathway, which is significantly influenced by the pH of the surrounding medium. nih.govmdpi.com The compound is markedly unstable in acidic environments, where it decomposes rapidly, while it exhibits greater stability in neutral or alkaline conditions. scispace.com The decomposition process in acidic aqueous solutions is swift, leading to the separation of carbon disulfide and the formation of an amine, causing the solution to become turbid. chemicalbook.comnih.gov
The primary route of degradation is through acid-catalyzed hydrolysis. nih.gov Studies have shown that the half-life of dialkyl dithiocarbamates at 25°C can vary from a few hours to several days, depending on factors like pH and the type of cation present. nih.gov In one study investigating the degradation of the compound in artificially prepared wastewater, the influence of pH was systematically evaluated. The findings indicated a clear trend of increased degradation with decreasing pH.
Table 1: Influence of pH on the Degradation Rate of this compound
Data from a study on degradation in artificially prepared beneficiation wastewater at 25°C with a stewing time of 1 hour. scispace.com
| pH Value | Degradation Rate (%) |
|---|---|
| 2.15 | 99.15 |
| 4.01 | 92.31 |
| 5.98 | 30.00 |
| 8.03 | 15.38 |
| 10.07 | 10.26 |
| 12.02 | 7.69 |
This data clearly illustrates that acidic conditions strongly promote the hydrolysis of this compound, while its persistence increases significantly as the pH becomes neutral to alkaline.
Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of dithiocarbamates in the environment. nih.govnih.gov Environmental degradation of this class of compounds in air, water, and soil is considered relatively rapid, partly due to photolysis. nih.govnih.gov This process involves the absorption of light energy, which leads to the chemical alteration of the compound. While specific kinetic studies on the photodegradation of this compound are not extensively detailed in the reviewed literature, the general consensus for dithiocarbamates points to photolytic instability. The process, often in conjunction with hydrolysis and oxidation, can lead to the formation of various breakdown products. nih.gov For instance, in the presence of photosensitizers, degradation products of other dithiocarbamates can be further photooxidized. nih.govmdpi.com
Biotic Transformation and Microbial Degradation Studies
The transformation and breakdown of this compound by microorganisms are critical components of its environmental fate.
The biodegradation of this compound in soil is considered a likely but potentially slow process. nih.gov The inherent microbial toxicity of dithiocarbamates can inhibit the activity of soil microorganisms, thus slowing the rate of degradation. nih.govjunbangchemical.com Dithiocarbamates can interfere with microbial metabolic processes by binding to metal ions within cells, which disrupts enzyme activity and other cellular functions. junbangchemical.com
Despite this toxicity, several microbial species have been identified that are capable of degrading dithiocarbamates, utilizing them as sources of carbon and nitrogen. nih.gov Genera known to be involved in this process include Pseudomonas, Alcaligenes, Hypomicrobium, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Serratia, Mucor, Trametes, Trichoderma, Pichia, and Aspergillus. nih.gov The degradation process is typically enhanced by environmental conditions such as high temperature and moisture. nih.gov A patented microbial consortium comprising methylotrophic bacteria from the genera Alcaligenes, Pseudomonas, and Hypomicrobium has been shown to be effective in biodegrading dithiocarbamates in contaminated soil and water under aerobic conditions, preferably at a pH between 5.0 and 8.5. google.com The primary step in the microbial metabolism of carbamates often involves the hydrolysis of the ester or amide linkage. frontiersin.org
The degradation of this compound, whether through abiotic hydrolysis or biotic pathways, results in the formation of specific intermediates. The initial breakdown consistently yields diethylamine (B46881) and carbon disulfide. inchem.orgresearchgate.net
In soil environments, this compound can be converted to diethylamine, which is recognized as a potential precursor for the formation of nitrosamines. nih.gov Further microbial action can degrade these initial products into simpler, mineralized substances. A microbial consortium has been described to break down the intermediate products, sulfide (B99878) and dimethylamine (B145610) (a related amine), into carbon dioxide, water, ammonia, and sulfate (B86663). google.com Similarly, a study on degradation in wastewater indicated that after the initial breakdown to carbon disulfide and diethylamine, these intermediates were further degraded to CO₂, S, or SO₄²⁻ and N₂ and CO₂, respectively. researchgate.net
Environmental Fate and Mobility Assessment
Several processes dictate its behavior in soil, including leaching, adsorption, and chemical reactions. nih.gov The adsorption and desorption behavior of dithiocarbamates are significantly influenced by soil properties, particularly the organic matter and clay content. junbangchemical.comimist.ma Higher organic matter can lead to increased adsorption, reducing the compound's bioavailability and mobility. junbangchemical.com
The compound's tendency to chelate with metal ions also affects its fate. neu.edu.cn In polluted soil, this compound can effectively immobilize heavy metals like Cr³⁺ and Ni²⁺ by forming stable, insoluble metal sulfide chelating precipitates, such as Ni(DDTC)₂ and Cr(DDTC)₃. neu.edu.cn This interaction reduces the mobility of both the dithiocarbamate (B8719985) and the chelated metals.
Given its rapid degradation under acidic and photolytic conditions and its susceptibility to microbial action, long-range transport and persistence in many environments may be limited. However, its high toxicity to aquatic organisms necessitates careful management to prevent its entry into water bodies. inchem.org The compound has a low octanol-water partition coefficient (log Kow <1.10), suggesting a low potential for bioaccumulation in organisms. nih.gov
Remediation and Treatment Methodologies for Contaminated Systems
Due to its use in industrial processes like mineral beneficiation, this compound can be present in wastewater, necessitating effective treatment methods. fao.org
The degradation of this compound (often abbreviated as DDTC) can occur naturally in industrial wastewater, such as that from mineral beneficiation, although the process can be slow. researchgate.net The rate of this natural degradation is significantly influenced by factors like pH, temperature, and stewing time. researchgate.net
Studies on artificially prepared beneficiation wastewater show that DDTC is highly unstable in acidic conditions but relatively stable in neutral or alkaline environments. researchgate.net The degradation process involves the breakdown of DDTC into diethylamine and carbon disulfide. researchgate.net
Under natural conditions (pH 5.98 and 25°C), a significant portion of the compound can degrade over several hours. Research indicates that without the addition of an oxidant, the degradation rate can reach 88.4% after a stewing time of 6 hours. fao.orgresearchgate.net However, this timeframe may not be practical for the timely reuse of wastewater in industrial settings. researchgate.net
The tables below summarize research findings on the influence of various parameters on the natural degradation of DDTC in an aqueous solution.
Influence of pH on DDTC Degradation Conditions: Stewing time 1 hour, reaction temperature 25°C.
| pH Value | Degradation Rate (%) |
| 2.0 | ~95% |
| 4.0 | ~70% |
| 6.0 | ~30% |
| 8.0 | <10% |
| 10.0 | <10% |
| 12.0 | <10% |
| Data derived from graphical representations in a 2019 study by Liu et al. researchgate.net |
Influence of Stewing Time on DDTC Degradation Conditions: pH 5.98, reaction temperature 25°C.
| Stewing Time (hours) | Degradation Rate (%) |
| 1 | ~30% |
| 2 | ~50% |
| 4 | ~78% |
| 6 | 88.4% |
| Data derived from graphical representations in a 2019 study by Liu et al. fao.orgresearchgate.net |
Influence of Temperature on DDTC Degradation Conditions: pH 5.98, stewing time 1 hour.
| Temperature (°C) | Degradation Rate (%) |
| 25 | ~30% |
| 35 | ~35% |
| 45 | ~45% |
| 55 | ~55% |
| 65 | ~67% |
| 75 | 98.47% |
| Data derived from graphical representations in a 2019 study by Liu et al. While high temperatures significantly increase degradation, they are noted as being impractical for natural degradation scenarios. researchgate.net |
To accelerate the breakdown of this compound in wastewater, oxidants can be employed. researchgate.net Sodium hypochlorite (B82951) has been studied as an effective oxidant for this purpose due to its strong oxidizing ability and the low impact of residual chlorine on subsequent flotation processes. fao.orgresearchgate.net
The addition of sodium hypochlorite significantly enhances the degradation rate. fao.org In a study using artificially prepared beneficiation wastewater, adding sodium hypochlorite at a concentration of 400 mg/L resulted in a 91.28% degradation of DDTC in just one minute of reaction time at a pH of 5.98 and a temperature of 25°C. fao.org The degradation pathway involves the initial breakdown of DDTC into carbon disulfide and diethylamine. fao.org These intermediates are then further degraded: carbon disulfide breaks down into carbon dioxide (CO2), sulfur (S), or sulfate (SO₄²⁻), while diethylamine is degraded into nitrogen gas (N₂) and carbon dioxide. fao.org
Influence of Sodium Hypochlorite Dosage on DDTC Degradation Conditions: pH 5.98, reaction time 1 minute, temperature 25°C.
| Sodium Hypochlorite Dosage (mg/L) | Degradation Rate (%) |
| 0 | ~30% |
| 100 | ~68% |
| 200 | ~78% |
| 300 | ~85% |
| 400 | 91.28% |
| 500 | ~92% |
| Data derived from graphical representations in a 2019 study by Liu et al. fao.orgresearchgate.net |
Applications in Advanced Materials and Catalysis
Applications in Polymer and Rubber Science
In the polymer and rubber industry, sodium;N,N-diethylcarbamodithioate plays a critical role in controlling polymerization reactions and in the curing of rubber.
This compound, sometimes referred to as accelerator SDC, is a well-established accelerator for the vulcanization of various elastomers. bloomtechz.com Vulcanization is a chemical process that converts natural rubber and other synthetic polymers into more durable materials by forming cross-links between individual polymer chains. Accelerators are crucial for this process as they reduce the vulcanization time, decrease the required temperature and sulfur amount, and improve the physical properties of the final vulcanized product.
The compound is effective for a range of rubbers, including:
Natural Rubber (NR) bloomtechz.com
Styrene-Butadiene Rubber (SBR) bloomtechz.com
Nitrile Rubber (NBR) bloomtechz.com
Neoprene Rubber bloomtechz.com
Its high activity allows for vulcanization to occur even at room temperature, especially when used in combination with other compounds like diethyl ammonium (B1175870) dithiocarbamate (B8719985). bloomtechz.com Dithiocarbamates, as a class, are recognized as ultra-accelerators due to their extremely fast curing speeds. bloomtechz.comvanderbiltworldwide.com This rapid curing is particularly advantageous in the production of items like latex products and rubber-coated fabrics. atamankimya.com The mechanism of action involves the dithiocarbamate ligand, which facilitates the sulfur cross-linking process. While highly effective, derivatives of dithiocarbamic acids were among the first organic accelerators discovered, their high reactivity was initially seen as a disadvantage due to the risk of scorching, or premature vulcanization. google.com
A related compound, zinc diethyldithiocarbamate (B1195824), is also a widely used fast-curing accelerator for both natural and synthetic rubber latexes, often employed as a primary or secondary accelerator to achieve desired properties. vanderbiltworldwide.comatamankimya.com
Table 1: Rubbers Accelerated by this compound
| Rubber Type | Common Name | Application Note |
| NR | Natural Rubber | Used as an accelerator. bloomtechz.com |
| SBR | Styrene-Butadiene Rubber | Functions as an accelerator. bloomtechz.com |
| NBR | Nitrile Rubber | Acts as an accelerator. bloomtechz.com |
| CR | Neoprene Rubber | Employed as an accelerator. bloomtechz.com |
In addition to accelerating vulcanization, dithiocarbamates serve the opposite function in the synthesis of certain polymers, acting as polymerization terminators or inhibitors. This is particularly relevant in the production of synthetic rubbers like Styrene-Butadiene Rubber (SBR). ataman-chemicals.comenpress-publisher.com In polymerization processes, it is often necessary to stop the reaction at a specific point to control the molecular weight and properties of the resulting polymer.
Compounds like this compound and the closely related sodium dimethyldithiocarbamate (B2753861) are used as "shortstops" or radical inhibitors. ataman-chemicals.comnih.gov They function by reacting with and deactivating the growing polymer chain radicals, thus terminating the polymerization process. ataman-chemicals.com This control is essential for producing polymers with consistent and predictable characteristics. The ability to halt the polymerization ensures that the final product meets the required specifications for its intended application. enpress-publisher.com
Heavy Metal Remediation and Environmental Engineering
The strong metal-chelating properties of this compound make it a valuable tool in environmental engineering for the removal of toxic heavy metals from contaminated water and industrial byproducts. nih.gov
Industrial wastewater, particularly from industries like electroplating, can contain significant concentrations of hazardous heavy metal ions such as chromium, nickel, copper, and zinc. ataman-chemicals.comeeer.org this compound and its dimethyl analogue are highly effective heavy metal precipitants. enpress-publisher.comenpress-publisher.com They function as chelating agents, meaning they can bind to metal ions through multiple atoms, in this case, the two sulfur atoms of the dithiocarbamate group. wikipedia.orgresearchgate.net
This chelation reaction forms stable, water-insoluble metal-dithiocarbamate complexes. enpress-publisher.comresearchgate.net These insoluble precipitates can then be easily removed from the wastewater through standard separation techniques like filtration or sedimentation. enpress-publisher.com An advantage of using dithiocarbamates is their ability to react with a wide variety of heavy metal ions simultaneously at room temperature. enpress-publisher.comresearchgate.net This method has been shown to be effective in reducing soluble metal concentrations to below 1 part per million (ppm). ataman-chemicals.com To enhance removal efficiency, this compound can be used to modify adsorbents like powdered activated carbon (PAC), which increases the adsorbent's capacity for metal uptake. eeer.org
Table 2: Heavy Metals Removed by Dithiocarbamate Chelation
| Metal Ion | Symbol | Industry Source Example |
| Chromium | Cr | Electroplating Wastewater eeer.org |
| Nickel | Ni | Electroplating Wastewater ataman-chemicals.comeeer.org |
| Copper | Cu | Electroplating Wastewater ataman-chemicals.com |
| Zinc | Zn | Electroplating Wastewater ataman-chemicals.comeeer.org |
| Cadmium | Cd | Industrial Wastewater ataman-chemicals.com |
| Manganese | Mn | Industrial Wastewater ataman-chemicals.com |
| Lead | Pb | Industrial Wastewater made-in-china.com |
In the mining industry, froth flotation is a primary method for separating valuable minerals from ore. google.com This process relies on chemicals known as collectors, which selectively bind to the surface of specific minerals, making them hydrophobic (water-repellent) so they can attach to air bubbles and float to the surface for collection.
This compound is a highly effective and selective collector for the flotation of various metal sulfide (B99878) minerals. made-in-china.comyxbjtech.com It is particularly noted for its strong collecting capacity for the sulfides of:
Copper (Cu) made-in-china.comyxbjtech.com
Lead (Pb) made-in-china.comyxbjtech.com
Zinc (Zn) made-in-china.com
Nickel (Ni) yxbjtech.com
Antimony (Sb) made-in-china.com
It often demonstrates superior performance and cost-effectiveness compared to traditional collectors like xanthates, requiring smaller dosages. made-in-china.comyxbjtech.com Its selectivity is a key advantage, for instance, it has weak collecting power for pyrite (B73398) (iron sulfide) while being highly effective for valuable copper or lead-zinc sulfide ores. yxbjtech.com The use of dithiocarbamates can lead to faster flotation rates and improved recovery of precious metals like gold that are often associated with sulfide minerals. researchgate.netausimm.com
Catalytic Applications
The ability of this compound to form stable complexes with a wide range of transition metals is leveraged in the field of catalysis. These metal-dithiocarbamate complexes can themselves serve as catalysts or as precursors for catalytic materials.
For example, this compound is used in the synthesis of various coordination compounds with applications in materials science and catalysis. It can react with tin(II) chloride to form cis-dichlorobis(N,N-diethyldithiocarbamato) tin(IV) and with ruthenium compounds to create precursors for other ruthenium-based catalysts. sigmaaldrich.comataman-chemicals.com Furthermore, the related zinc diethyldithiocarbamate has been identified as a catalyst for the synthesis of biomedically relevant thermo-gelling polyurethanes. atamankimya.com The thermal stability of metal complexes derived from this ligand, such as antimony(III) diethyldithiocarbamate, makes them suitable as precursors for producing semiconductor materials.
Catalytic Oxidation Reactions (e.g., Conversion of N,N-Diethyldithiocarbamate to Disulfiram)
The oxidation of N,N-diethyldithiocarbamate (the anion of the sodium salt) to form tetraethylthiuram disulfide, commonly known as disulfiram (B1670777), is a key transformation. This reaction involves the formation of a disulfide bond between two dithiocarbamate molecules. The process can be represented as:
2 (CH₃CH₂)₂NCS₂⁻ → [(CH₃CH₂)₂NCS₂]₂ + 2 e⁻
This oxidation can be facilitated by various oxidizing agents and catalytic systems. For instance, iodine is effective for this conversion. wikipedia.org In biological systems, reactive oxygen species (ROS) like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) can oxidize diethyldithiocarbamate. The interaction with these radicals leads to the formation of a thiyl radical, which then dimerizes to produce disulfiram. nih.gov Furthermore, enzymatic catalysis plays a role; liver microsomes in the presence of NADPH can oxidize diethyldithiocarbamate to disulfiram. nih.gov This particular reaction is noteworthy as disulfiram itself has important industrial and therapeutic applications. The production of disulfiram is dependent on factors like the concentration of the initial compound and NADPH. nih.gov
Design and Evaluation of Homogeneous and Heterogeneous Catalytic Systems
The distinction between homogeneous and heterogeneous catalysis is crucial in industrial processes, with each offering distinct advantages. Homogeneous catalysts are in the same phase as the reactants, often leading to high selectivity and activity, while heterogeneous catalysts exist in a different phase, simplifying catalyst separation and recovery. nih.gov
This compound and its derivatives are primarily utilized as ligands in the design of homogeneous catalysts or as surface modifiers for heterogeneous catalysts. As ligands, they can chelate to transition metal ions, influencing the electronic properties and steric environment of the metal center, thereby tuning its catalytic activity. wikipedia.org
In the context of bridging homogeneous and heterogeneous catalysis, nanoparticles represent a significant frontier. nih.gov While specific examples detailing this compound in this direct role are specialized, the principle involves using ligands like dithiocarbamates to stabilize metal nanoparticles. These functionalized nanoparticles can act as recyclable, quasi-heterogeneous catalysts, combining the high activity of homogeneous systems with the practical benefits of heterogeneous ones. For example, novel niobium-containing catalysts have been developed for dehydration reactions, showcasing the innovation in creating efficient heterogeneous systems. rsc.org The development of such systems focuses on enhancing catalyst stability, activity, and selectivity for specific chemical transformations, such as the hydrogenation of amides or the dehydration of carbohydrates. nih.govrsc.org
Development of Corrosion Inhibitors
The economic and safety implications of metal corrosion are substantial, driving extensive research into effective inhibitors. This compound has emerged as a highly effective corrosion inhibitor, particularly for steel in acidic environments. researchgate.net
Adsorption Mechanisms on Metal Surfaces (e.g., Cold Rolled Steel)
The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net This adsorption occurs through the lone pair electrons on the nitrogen and sulfur atoms, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net
The adsorption process is understood to be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net
Physisorption involves electrostatic interactions between the charged inhibitor molecule and the charged metal surface.
Chemisorption involves the formation of stronger coordinate bonds between the inhibitor and the metal surface, leading to a more stable and robust protective film. researchgate.net
Studies have shown that the adsorption of N,N-diethyldithiocarbamate on cold-rolled steel in hydrochloric acid solutions follows the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The presence of this adsorbed film has been confirmed by surface analysis techniques such as Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM). researchgate.net
Electrochemical Studies of Corrosion Inhibition Efficiency
Electrochemical techniques are powerful tools for quantifying the effectiveness of corrosion inhibitors. The primary methods used include potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.net
Potentiodynamic Polarization: These studies reveal that this compound acts as a mixed-type inhibitor for carbon steel in hydrochloric acid. researchgate.net This means it suppresses both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution). However, it predominantly affects the cathodic reaction. researchgate.net The presence of the inhibitor shifts the polarization curves to lower current density regions, indicating a reduction in the corrosion rate. nih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the protective film and the corrosion process. In the presence of this compound, the charge transfer resistance (Rct) increases significantly with inhibitor concentration. nih.govrsc.org A higher Rct value corresponds to a slower corrosion rate. Conversely, the double-layer capacitance (Cdl) decreases, which is attributed to the replacement of water molecules at the metal-solution interface by the adsorbing inhibitor molecules. nih.govrsc.org
The inhibition efficiency (IE%) can be calculated from both polarization and EIS data. Research shows that the efficiency increases with the concentration of the inhibitor. For instance, studies on cold-rolled steel in 0.5 M HCl have reported inhibition efficiencies as high as 94% at a concentration of 500 ppm. researchgate.net
Below is a table summarizing typical electrochemical data for this compound (DDTC) as a corrosion inhibitor for cold rolled steel in 0.5 M HCl.
| Inhibitor Conc. (ppm) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 1156 | 23.5 | 133.7 | N/A |
| 50 | 179 | 141.6 | 45.4 | 84.5% |
| 100 | 113 | 240.5 | 31.3 | 90.2% |
| 200 | 83 | 360.7 | 25.4 | 92.8% |
| 500 | 69 | 438.4 | 22.8 | 94.0% |
This table presents illustrative data based on findings reported in the literature. Actual values can vary with experimental conditions. researchgate.net
Research Tools and Mechanistic Probes in Chemical Biology
Spin Trapping for Nitric Oxide (NO) Detection
One of the prominent applications of sodium N,N-diethylcarbamodithioate is in the detection of nitric oxide (NO), a fleeting but vital signaling molecule in biological systems. Due to NO's short half-life, direct detection is challenging. DETC, in conjunction with ferrous ions (Fe²⁺), provides an effective method for "spin trapping" NO. nih.govnih.gov
Formation of Mono-Nitrosyl-Iron Complexes (MNICs) as Stable Adducts
The technique of spin trapping with DETC allows for the study of NO radical formation in biological materials. nih.gov Nitric oxide readily binds to iron-dithiocarbamate complexes, forming a stable mono-nitrosyl-iron complex (MNIC). nih.gov This resulting adduct is stable and can be detected using Electron Paramagnetic Resonance (EPR) spectroscopy, providing a reliable method for quantifying NO production in tissues like the brain, kidney, and liver. nih.govnih.gov The stability of the MNIC adduct overcomes the challenge posed by the short lifetime of free NO in tissues. nih.gov Researchers have developed various formulations, including lipid-based carrier systems and inclusion complexes, to improve the efficiency of Fe(II)-DETC as a spin trap for NO in biological systems. nih.gov
Application in Investigating Radical Formation in Biological Systems
The Fe-DETC spin trapping method is one of the few available techniques to study the formation of nitric oxide radicals within biological materials. nih.gov It has been applied to measure NO generation in diverse biological contexts, from macrophage activation to assessing NO levels in tumor tissues. nih.govdntb.gov.ua For instance, this method has been used to compare NO generation in tumors with different levels of vascularization. nih.gov By forming detectable MNICs, DETC allows for the investigation of the roles that NO radicals play in various physiological and pathological processes. nih.govresearchgate.net The sensitivity of this EPR-based spin trapping method can be significantly higher than other assays, allowing for real-time measurement of NO generation from cells. dntb.gov.ua
Enzyme Inhibition Studies
Sodium N,N-diethylcarbamodithioate is widely recognized as an inhibitor of several enzymes, many of which are metalloenzymes. This inhibitory action is often linked to its potent metal-chelating properties.
Inhibition of Superoxide (B77818) Dismutase (SOD) Activity
Sodium N,N-diethylcarbamodithioate is a well-documented inhibitor of Cu/Zn superoxide dismutase (SOD1). nih.govvt.edunih.gov It is believed to act by chelating the copper ion (Cu²⁺) essential for the enzyme's catalytic activity. nih.gov This inhibition has been demonstrated in various experimental models. For example, treating Chinese hamster cells with DETC resulted in up to 95% inhibition of CuZn SOD, rendering the cells more sensitive to radiation. nih.gov In cultured dorsal root ganglion neurons, DETC-induced SOD1 inhibition led to increased oxidative stress and a reduction in axonal transport. vt.edu Similarly, studies in mice showed that administration of DETC decreased SOD activity in the liver, brain, and blood. researchgate.net The inhibition of SOD by DETC can also trigger other cellular responses, such as the upregulation of manganese superoxide dismutase (MnSOD) gene expression as a compensatory mechanism. researchgate.net
| Experimental System | Key Findings | Reference |
|---|---|---|
| Chinese Hamster Cells | Inhibited CuZn SOD by 95%; increased radiosensitivity. | nih.gov |
| Cultured Mouse Dorsal Root Ganglion Neurons | Reduced axonal transport in a time-dependent manner via SOD1 inhibition and increased oxidative stress. | vt.edu |
| Mice | Injected DDC (1.5 g/kg) decreased SOD activity by 86% in blood, 71% in liver, and 48% in brain after 3 hours. | researchgate.net |
| Rat Liver | Inhibition of CuZnSOD by DDC led to transcriptional up-regulation of MnSOD. | researchgate.net |
Inhibition of Other Enzymes
Beyond SOD, the inhibitory action of sodium N,N-diethylcarbamodithioate and its derivatives extends to a range of other enzymes.
| Enzyme | Inhibitor Class/Compound | Inhibition Constants (KI) / Findings | Reference |
|---|---|---|---|
| hCA I (human Carbonic Anhydrase I) | DTC derivatives | KIs in the range of 0.88 – 1838 nM | nih.gov |
| hCA II (human Carbonic Anhydrase II) | Diethyl-DTC (14a) | KI = 699 nM | nih.gov |
| hCA IX (human Carbonic Anhydrase IX) | DTC derivatives | KIs in the range of 3.6 – 1413 nM | nih.gov |
| NgCA (N. gonorrhoeae Carbonic Anhydrase) | DTC derivatives | KIs in the range of 83.7 – 827 nM | vt.edunih.gov |
| Xanthine Oxidase | Diethyldithiocarbamate (DETC) | Abolished catalytic activity | nih.gov |
| α-Glucosidase | DTC derivatives | Identified as non-competitive, allosteric inhibitors | nih.gov |
Chelation in Metal Ion Homeostasis Research
The ability of sodium N,N-diethylcarbamodithioate to form stable complexes with transition metal ions is a defining characteristic. nih.gov This strong metal-chelating property makes it a useful tool in research concerning metal ion homeostasis. nih.gov DETC is known to chelate various metals, including copper (Cu), zinc (Zn), and iron (Fe). nih.govnih.gov This action is the basis for its inhibitory effect on many metalloenzymes, where it sequesters the metal cofactor essential for enzymatic function. nih.govnih.gov For example, its inhibition of SOD1 is due to the chelation of intracellular Cu²⁺. nih.gov This property has also been utilized in studies to investigate the role of specific metals in biological processes and to remove heavy metals from environmental samples. nih.govresearchgate.net
Interactions with Intracellular Metal Ions (e.g., Copper, Iron, Zinc)
Sodium;N,N-diethylcarbamodithioate (DEDC) is recognized for its potent metal-chelating properties, which are fundamental to its biological activities. nih.gov Its ability to form stable complexes with various intracellular metal ions, particularly copper, iron, and zinc, allows it to serve as a valuable probe for studying the roles of these metals in cellular processes.
Copper (Cu): DEDC exhibits a strong affinity for copper ions. It readily forms a complex with copper, a metal that can accumulate selectively in certain cell types. nih.gov This interaction is the basis for its ability to inhibit copper-containing enzymes, such as superoxide dismutase (SOD), by chelating intracellular Cu²⁺. nih.govsigmaaldrich.com Studies have demonstrated that DEDC can facilitate the uptake and accumulation of copper in cells and tissues. nih.govoup.com For instance, in rat models, DEDC administration has been shown to increase copper levels within the myelin of peripheral nerves, which is linked to subsequent oxidative injury. oup.comnih.govnih.gov The formation of the DEDC-copper complex has been leveraged in various research contexts, including investigations into neurotoxicity and potential therapeutic applications. oup.comnih.gov The interaction is so robust that it has been used to quantify copper in biological samples. sigmaaldrich.com
Iron (Fe): The interaction of DEDC with iron is notably utilized in the detection of nitric oxide (NO) in biological systems. In conjunction with ferrous iron (Fe²⁺), DEDC acts as a spin trap. sigmaaldrich.comwikipedia.org Nitric oxide, a transient radical species, readily binds to the iron-DEDC complex to form a stable mono-nitrosyl-iron complex (MNIC). wikipedia.org This stable product can then be detected using Electron Paramagnetic Resonance (EPR) spectroscopy, providing one of the few available methods to study the formation of NO radicals in tissues like the brain, liver, and kidney. sigmaaldrich.comwikipedia.org
Zinc (Zn): DEDC is also a highly selective chelator of zinc. nih.gov This property allows it to inhibit zinc-dependent enzymes, such as metalloproteinases. wikipedia.org The inhibition of these enzymes can prevent the degradation of the extracellular matrix, a critical process in certain physiological and pathological events. wikipedia.org In experimental models, DEDC has been shown to decrease the levels of chelatable zinc in brain tissue, an effect that has been studied in the context of hypoxia. nih.gov Like its copper complexes, DEDC's zinc complexes have been synthesized and studied for their effects on cellular components like the proteasome. nih.gov
Studies on Cellular Redox State and Oxidative Stress Mechanisms
DEDC significantly influences the cellular redox environment, primarily by interacting with key components of the cell's antioxidant defense system and by promoting oxidative damage to macromolecules.
Impact on Intracellular Glutathione (B108866) Levels and Redox Imbalance
The cellular effects of DEDC are closely linked to the induction of a thiol redox-state imbalance. nih.govnih.gov Research using V79 Chinese hamster fibroblast cells has shown that DEDC causes a significant, dose-dependent increase in the intracellular levels of both total glutathione (GSHt) and its oxidized form, glutathione disulfide (GSSG). nih.gov This shift disrupts the critical ratio of reduced to oxidized glutathione (GSH/GSSG), a key indicator of cellular redox balance. nih.gov
For example, after a one-hour incubation, 100 µM and 200 µM concentrations of DEDC increased total glutathione levels by 2.3- and 3.7-fold, respectively, while oxidized glutathione increased by 2.6- and 6.8-fold. nih.gov This resulted in a decrease in the GSH/GSSG ratio from a control value of 112 to 86 and 54, respectively, indicating a clear shift towards an oxidative state. nih.gov The pro-oxidant effects of DEDC can be mitigated by pre-treatment with N-acetyl-l-cysteine (NAC), a precursor of glutathione, which helps to restore the cellular thiol buffer and prevent the DEDC-induced changes. nih.gov
| Treatment | Total Glutathione (GSHt) Fold Increase vs. Control | Oxidized Glutathione (GSSG) Fold Increase vs. Control | GSH/GSSG Ratio |
|---|---|---|---|
| Control | 1.0 | 1.0 | 112 |
| 100 µM DEDC | 2.3 | 2.6 | 86 |
| 200 µM DEDC | 3.7 | 6.8 | 54 |
Investigation of Protein Oxidation and Lipid Peroxidation in Cellular Models
DEDC treatment has been shown to stimulate oxidative stress, leading to damage of key cellular components such as proteins and lipids. nih.govnih.gov This oxidative damage is often quantified by measuring the levels of protein carbonyls (PC) as a marker of protein oxidation, and thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation. nih.govresearchgate.net
In cellular models, DEDC induces an increase in both PC and TBARS levels. nih.gov This effect is understood to be a consequence of the redox imbalance it creates. nih.gov Studies have demonstrated a direct link between the DEDC-induced thiol imbalance and the subsequent oxidative damage, as pre-treatment with the glutathione precursor NAC was able to prevent the observed increases in protein and lipid oxidation. nih.gov This suggests that a reduced cellular environment is crucial for protecting against the oxidative properties of DEDC. nih.gov Research in animal models has further substantiated these findings, showing that DEDC administration is associated with elevated lipid peroxidation products in peripheral nerves, an event that precedes detectable structural damage to myelin. nih.govnih.govosti.gov
| Compound | Observed Effect | Marker | Cellular Component Affected | Reference |
|---|---|---|---|---|
| This compound | Increase | Protein Carbonyls (PC) | Proteins | nih.govnih.govresearchgate.net |
| This compound | Increase | Thiobarbituric Acid Reactive Substances (TBARS) | Lipids | nih.govnih.govresearchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Structure and Bonding
Quantum chemical calculations, such as the Hartree-Fock (HF) method, are fundamental in determining the electronic structure and bonding characteristics of molecules. ru.nlpku.edu.cn These calculations provide a theoretical framework for understanding the distribution of electrons and the nature of chemical bonds within a molecule.
While specific Hartree-Fock studies on the isolated sodium;N,N-diethylcarbamodithioate are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its structure. Such calculations would typically involve solving the Schrödinger equation for the molecule to obtain its wavefunction and energy. arxiv.orgyoutube.com From the wavefunction, various properties like molecular orbital energies, electron density distribution, and atomic charges can be derived.
For the N,N-diethyldithiocarbamate anion, quantum chemical calculations would reveal the delocalization of the negative charge across the sulfur atoms and the nitrogen atom, contributing to its stability and coordinating properties. The planarity and steric profile of the ligand, which are crucial for its interaction with other molecules, can also be assessed. nih.gov The C-N bond within the dithiocarbamate (B8719985) group is known to have a partial double bond character due to resonance, a feature that can be quantified through bond order analysis in quantum chemical studies. nih.gov
A study on a related copper(II) bis(diethyldithiocarbamate) complex using the Hartree-Fock-Slater method highlighted the covalent nature of the copper-sulfur bonds and the delocalization of the unpaired electron over these atoms. ru.nl Although this study focuses on a metal complex, it demonstrates the power of quantum chemistry to probe the bonding in dithiocarbamate systems.
Table 1: Theoretical and Experimental Structural Data for N,N-diethyldithiocarbamate and Related Compounds
| Parameter | N,N-diethyldithiocarbamate Anion (Theoretical) | [Cu(et2dtc)2] (Theoretical - HFS-LCAO) ru.nl | Sodium N,N-diethyldithiocarbamate Trihydrate (Experimental - X-ray) researchgate.net |
| Bond Lengths (Å) | |||
| C-S | Data not available | ~2.3 (Cu-S) | Data not available |
| C-N | Data not available | Data not available | Data not available |
| **Bond Angles (°) ** | |||
| S-C-S | Data not available | Data not available | Data not available |
| C-N-C | Data not available | Data not available | Data not available |
| Electronic Properties | |||
| HOMO Energy (eV) | Data not available | Data not available | Not Applicable |
| LUMO Energy (eV) | Data not available | Data not available | Not Applicable |
| Dipole Moment (Debye) | Data not available | Data not available | Not Applicable |
Density Functional Theory (DFT) for Reaction Mechanisms and Complex Stability
Density Functional Theory (DFT) has become a powerful tool for investigating the geometric and electronic structures, as well as the reaction pathways and stability of chemical systems, including dithiocarbamates and their complexes. nih.govnih.govnih.gov DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying complex chemical processes. nih.gov
Reaction Mechanisms:
DFT calculations can be employed to study the thermolysis and metabolic pathways of dithiocarbamates. nih.gov For instance, studies on the thermolysis of related dithiocarbamate compounds have used DFT to understand how molecular conformation influences the reaction pathway. nih.gov The formation of dithiocarbamates from the reaction of a secondary amine with carbon disulfide can also be investigated using DFT to elucidate the reaction mechanism and identify transition states. researchgate.netCurrent time information in Edmonton, CA.
Complex Stability:
A significant application of DFT in the context of this compound is the study of the stability of its metal complexes. Dithiocarbamates are known to form stable complexes with a wide range of metal ions. nih.govresearchgate.net DFT calculations have been used to investigate the stability of diethyldithiocarbamate (B1195824) chelates with metals such as copper(II), zinc(II), and manganese(II). nih.gov These studies can determine the binding energies and geometries of the complexes, providing a quantitative measure of their stability. nih.govresearchgate.net The order of stability of these complexes has been computationally ranked, offering insights into the preferential binding of the dithiocarbamate ligand to different metals. nih.gov
Molecular Structure and Vibrational Spectra:
DFT calculations are also extensively used to predict the molecular structure (bond lengths and angles) and vibrational frequencies of molecules. ias.ac.inresearchgate.netaps.orgnih.gov For this compound, DFT can provide a detailed picture of its three-dimensional geometry. researchgate.netnih.gov Furthermore, calculated vibrational spectra can be compared with experimental data (e.g., from IR and Raman spectroscopy) to validate the computational model and aid in the assignment of experimental spectral bands. nih.govias.ac.inresearchgate.netmdpi.com
Table 2: DFT Calculated Properties of N,N-diethyldithiocarbamate and its Metal Complexes
| Property | Value | Method/Basis Set | Reference |
| Bond Lengths (Å) | |||
| Na-Na | ~3.0-3.2 (neutral) | DFT (various functionals/basis sets) | nih.gov |
| Mg-Mg | ~2.8-3.1 (neutral) | DFT (various functionals/basis sets) | nih.gov |
| Complex Stability | |||
| Stability Order | Cu(II) > Zn(II) > Mn(II) | DFT | nih.gov |
| Vibrational Frequencies (cm⁻¹) | |||
| C-N stretch | Data not available | DFT | |
| C-S stretch | Data not available | DFT |
Note: This table is intended to be populated with specific DFT data for this compound as it becomes available in the literature.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular dynamics (MD) and molecular docking simulations are powerful computational techniques used to study the interactions between a ligand, such as the N,N-diethylcarbamodithioate anion, and a biological target, typically a protein. rsc.orgtemple.edu These methods are instrumental in drug discovery and in understanding the molecular basis of a compound's biological activity.
Molecular Docking:
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. temple.edu This technique is widely used to screen virtual libraries of compounds and to propose binding modes for ligands at the active site of a protein. For dithiocarbamate derivatives, docking studies have been performed to investigate their potential as enzyme inhibitors. For example, derivatives of sodium diethyldithiocarbamate have been docked into the active sites of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase to predict their inhibitory potential. ru.nl The docking scores and binding energies obtained from these simulations provide an estimate of the binding affinity of the ligand for the target protein. nih.govresearchgate.net
Molecular Dynamics Simulations:
Molecular dynamics simulations provide a dynamic picture of the ligand-target complex over time, offering insights into the stability of the binding mode predicted by docking and the conformational changes that may occur upon binding. rsc.org By simulating the movement of atoms in the complex, MD can help to refine the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, MD simulations of protein-ligand complexes can reveal the flexibility of certain protein regions and the role of water molecules in mediating interactions. The results of MD simulations can also be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking alone. nih.gov
Table 3: Molecular Docking and Dynamics Simulation Findings for Dithiocarbamate Derivatives
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Time (ns) | Reference |
| Acetylcholinesterase (AChE) | Dioxolane and thiocarbamic acid moieties | Data not available | Data not available | Not Applicable | ru.nl |
| Butyrylcholinesterase (BChE) | Dioxolane and thiocarbamic acid moieties | Data not available | Data not available | Not Applicable | ru.nl |
| α-Glycosidase | Acetate (B1210297) moiety | Data not available | Data not available | Not Applicable | ru.nl |
| Apoptosis Proteins | β-amyrenol, campesterol | Data not available | Data not available | 100 | temple.edu |
Note: This table summarizes findings for dithiocarbamate derivatives and related compounds, highlighting the application of these computational methods. Specific data for this compound would be included as available.
Future Directions and Emerging Research Areas
Exploration of Novel Derivatives and Analogues with Enhanced Specificity
The core structure of N,N-diethylcarbamodithioate offers a versatile scaffold for chemical modification, a key area of ongoing research. The goal is to synthesize novel derivatives and analogues that exhibit enhanced specificity and improved properties for various applications, from medicine to materials science.
One promising strategy involves the creation of functionally substituted esters of N,N-diethyldithiocarbamic acid. For instance, researchers have synthesized a series of these esters by alkylating sodium diethyldithiocarbamate (B1195824) with various chloroacetate (B1199739) and chloropropionate derivatives in an aqueous medium. nih.govresearchgate.net These new compounds have been shown to be effective inhibitors of several enzymes, including human carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. nih.govresearchgate.net Molecular docking studies suggest that specific moieties, such as the acetate (B1210297) group, are crucial for inhibiting certain enzymes, while dioxolane and thiocarbamic acid groups are important for others. nih.govresearchgate.net
Another innovative approach is the development of saccharide-linked diethyldithiocarbamate (DDC) prodrugs. mdpi.com These derivatives are designed to improve the stability, solubility, and tumor-selective activation of DDC. mdpi.com By incorporating thioglycosidic bonds, the DDC moiety is shielded from premature degradation in plasma. mdpi.com These saccharide-DDC complexes have demonstrated enhanced stability and significant cytotoxicity when combined with copper, highlighting their potential as cancer therapeutics. mdpi.com The synthesis involves reacting unprotected sugars with sodium DDC in the presence of a coupling agent. mdpi.com
The development of such novel derivatives is a critical step toward creating more targeted and effective agents, and ongoing research continues to explore a wide range of functionalizations to fine-tune their biological and chemical activities. tandfonline.commarketresearchintellect.com
Development of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
Understanding the behavior of sodium;N,N-diethylcarbamodithioate and its complexes in biological and environmental systems requires sophisticated analytical methods capable of in situ analysis. Research is focused on developing and applying advanced spectroscopic and imaging techniques to study these processes in real-time and with high spatial resolution.
A key challenge in dithiocarbamate (B8719985) analysis is their instability, particularly in acidic conditions, where they decompose to carbon disulfide (CS₂) and the corresponding amine. nih.govthermofisher.com Traditional methods often rely on this degradation, measuring the evolved CS₂ via techniques like gas chromatography-mass spectrometry (GC-MS). thermofisher.comencyclopedia.pub While standardized, this approach is an indirect "sum method" that cannot distinguish between different dithiocarbamate species. thermofisher.com
To overcome this, modern chromatographic techniques, especially high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), are becoming the methods of choice for direct analysis. nih.govencyclopedia.pubmdpi.com These techniques offer higher sensitivity and the ability to separate and identify individual dithiocarbamate compounds and their metabolites. encyclopedia.pubmdpi.com
For mechanistic and structural studies, a range of advanced spectroscopic methods are employed. iitm.ac.inresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is a unique tool for studying the formation of nitric oxide (NO) radicals in biological tissues. wikipedia.org Dithiocarbamate-iron complexes act as spin traps, binding to the short-lived NO to form a stable complex that can be detected by EPR. wikipedia.org Furthermore, advanced NMR techniques, such as 2D-NMR experiments (COSY, HETCOR), provide detailed structural information on complex dithiocarbamate derivatives and their interactions. iitm.ac.in
In the realm of imaging, synchrotron X-ray fluorescence microscopy has been used to characterize the distribution of copper in nerve tissue following exposure to N,N-diethyldithiocarbamate, providing direct evidence of metal accumulation within the myelin sheath, the primary site of lesion development. nih.gov The development of these and other high-resolution imaging and spectroscopic techniques is crucial for elucidating the precise mechanisms of action and fate of dithiocarbamates in situ.
Integration of Computational and Experimental Methodologies for Predictive Research
The synergy between computational modeling and experimental validation is accelerating research into this compound and its derivatives. This integrated approach allows for the prediction of molecular properties, interactions, and activities, thereby guiding and streamlining experimental work. nih.gov
Molecular modeling, including molecular docking and molecular dynamics simulations, has become an essential tool for studying the interactions between dithiocarbamates and biological targets like enzymes. mdpi.comresearchgate.net For example, docking studies have been used to understand how novel N,N-diethyldithiocarbamic acid esters bind to the active sites of enzymes like carbonic anhydrase and acetylcholinesterase, providing a rationale for their observed inhibitory activity. nih.govresearchgate.net These computational methods can predict binding affinities and conformations, helping to prioritize which novel derivatives to synthesize and test. researchgate.net
Beyond individual target interactions, computational approaches are being used to predict broader systemic effects. Network pharmacology, for instance, analyzes the complex interactions between compounds and multiple targets within a biological network. mdpi.com This systems-level view can help elucidate the multifaceted mechanisms of action of dithiocarbamates. mdpi.com Furthermore, computational models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are used to predict the pharmacokinetic and safety profiles of new compounds before they are synthesized, saving time and resources. mdpi.com
The development of artificial intelligence (AI) and machine learning algorithms is further enhancing these predictive capabilities. nih.govnih.gov These tools can analyze large datasets to identify patterns and build models that can predict drug-target interactions or other properties with increasing accuracy. nih.gov The iterative cycle of computational prediction followed by experimental verification is a powerful paradigm for accelerating the discovery and optimization of dithiocarbamate-based compounds for therapeutic and other applications. nih.gov
Sustainable Synthesis Approaches and Green Chemistry Considerations in Dithiocarbamate Production
There is a significant and growing trend in chemical research to develop manufacturing processes that are more environmentally friendly, efficient, and sustainable. tandfonline.com In the production of dithiocarbamates, this has led to the development of numerous "green chemistry" approaches that minimize waste, avoid hazardous solvents, and reduce energy consumption.
A cornerstone of this effort is the use of one-pot, multi-component reactions (MCRs). tandfonline.com These reactions combine multiple starting materials—typically an amine, carbon disulfide, and an electrophile—in a single step to form the final dithiocarbamate product. tandfonline.comresearchgate.net This approach improves efficiency and atom economy, reducing the need for intermediate purification steps and minimizing waste. tandfonline.com
Key green chemistry strategies being implemented include:
Catalyst-Free and Solvent-Free Reactions: Many modern syntheses of dithiocarbamates are now performed without the need for a catalyst or an organic solvent, which significantly reduces chemical waste and potential environmental impact. tandfonline.comresearchgate.netorganic-chemistry.org
Use of Green Solvents: When a solvent is necessary, the focus has shifted to environmentally benign options. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) have been successfully used as reaction media for dithiocarbamate synthesis. researchgate.netrsc.orgscispace.com These solvents are often recyclable, further enhancing the sustainability of the process. scispace.com
Alternative Energy Sources: Researchers are exploring the use of alternative energy sources, such as visible light in photocatalytic reactions, to drive the synthesis of dithiocarbamates under mild conditions, often without the need for metal catalysts. organic-chemistry.orgrsc.org
These greener synthetic routes are not only more sustainable but often offer advantages in terms of reaction times, yields, and operational simplicity. tandfonline.comscispace.com For example, efficient syntheses have been developed using readily available starting materials in green solvents like ethanol-water mixtures or deep eutectic solvents, achieving high yields at room temperature. researchgate.netrsc.orgscispace.com The continued development of these sustainable methods is crucial for the future production of this compound and other dithiocarbamates, aligning chemical manufacturing with the principles of green chemistry. marketresearchintellect.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
